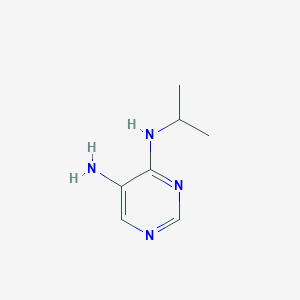

4-N-(propan-2-yl)pyrimidine-4,5-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-N-propan-2-ylpyrimidine-4,5-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4/c1-5(2)11-7-6(8)3-9-4-10-7/h3-5H,8H2,1-2H3,(H,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWEGFMVXXGYUTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC=NC=C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18202-83-0 | |

| Record name | 4-N-(propan-2-yl)pyrimidine-4,5-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic and Crystallographic Elucidation of 4 N Propan 2 Yl Pyrimidine 4,5 Diamine Structure

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, which allows for the determination of a molecule's molecular weight and can provide insights into its structure through fragmentation analysis.

For 4-N-(propan-2-yl)pyrimidine-4,5-diamine, the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation pattern would likely involve the cleavage of the isopropyl group and fragmentation of the pyrimidine (B1678525) ring, which are characteristic of such structures.

High-resolution mass spectrometry provides a highly accurate measurement of the molecular weight of a compound, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule.

The expected exact mass of this compound would be calculated based on the precise masses of its constituent atoms (carbon, hydrogen, and nitrogen). A hypothetical HRMS analysis would be expected to confirm this calculated exact mass, thereby verifying the elemental formula of the compound.

| Analysis | Expected Outcome |

| Molecular Ion Peak (m/z) | Corresponds to the nominal molecular weight of C₇H₁₂N₄ |

| HRMS Exact Mass | Corresponds to the calculated exact mass of C₇H₁₂N₄ |

X-ray Diffraction Crystallography for Solid-State Structural Determination

While a specific crystal structure for this compound has not been reported, analysis of related diaminopyrimidine structures allows for predictions of its solid-state characteristics.

The crystal packing of this compound would be significantly influenced by intermolecular forces. The presence of amino groups would facilitate the formation of a network of intermolecular hydrogen bonds. Additionally, the aromatic pyrimidine ring could participate in pi-pi stacking interactions with neighboring molecules. These interactions are crucial in stabilizing the crystal lattice.

| Interaction Type | Expected Role in Crystal Structure |

| Hydrogen Bonding | Formation of extensive networks, influencing molecular packing |

| Pi-Pi Stacking | Contribution to the stability of the crystal lattice |

An X-ray crystallographic study would reveal the precise molecular conformation of this compound. This includes the planarity of the pyrimidine ring and the orientation of the N-(propan-2-yl) and amino substituents. Key geometric parameters such as bond lengths and angles would also be determined, providing a complete picture of the molecule's solid-state structure.

| Parameter | Expected Information from X-ray Crystallography |

| Molecular Conformation | Orientation of substituents relative to the pyrimidine ring |

| Bond Lengths & Angles | Precise measurements of all intramolecular distances and angles |

Computational Chemistry and Theoretical Investigations of 4 N Propan 2 Yl Pyrimidine 4,5 Diamine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are employed to understand the fundamental electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecular structure.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.govnih.gov A primary application of DFT is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum energy state on the potential energy surface. researchgate.netresearchgate.net This is achieved by calculating the forces on each atom and iteratively adjusting their positions until the net force is negligible.

Calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311G(d,p) or 6-311++G(d,p), which defines the set of mathematical functions used to build the molecular orbitals. materialsciencejournal.orgnih.govresearchgate.net The output of a geometry optimization provides key structural parameters.

Table 1: Illustrative Optimized Geometric Parameters for a Pyrimidine (B1678525) Derivative Core (DFT/B3LYP) Note: This data is representative of a typical pyrimidine core and not specific to 4-N-(propan-2-yl)pyrimidine-4,5-diamine.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | N1-C2 | 1.34 Å |

| Bond Length | C4-C5 | 1.43 Å |

| Bond Length | C4-N (Amino) | 1.37 Å |

| Bond Angle | C2-N1-C6 | 115.5° |

| Bond Angle | N3-C4-C5 | 122.0° |

| Dihedral Angle | N1-C2-N3-C4 | -0.5° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. mdpi.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter. nih.gov A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that a molecule is more reactive. These energies are calculated using methods like DFT and Time-Dependent DFT (TD-DFT). materialsciencejournal.orgresearchgate.net

Table 2: Example Frontier Molecular Orbital Properties for a Pyrimidine Derivative Note: These values are illustrative and not specific to this compound.

| Parameter | Energy (eV) | Significance |

|---|---|---|

| EHOMO | -6.5 eV | Electron-donating ability (Ionization Potential) |

| ELUMO | -1.8 eV | Electron-accepting ability (Electron Affinity) |

| Energy Gap (ΔE) | 4.7 eV | Chemical Reactivity and Kinetic Stability |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to predict the reactive behavior of a molecule. It illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich or electron-poor. researchgate.net The MEP map is color-coded: red areas indicate regions of high electron density (negative electrostatic potential), which are susceptible to electrophilic attack, while blue areas represent regions of low electron density (positive electrostatic potential), which are prone to nucleophilic attack. researchgate.net Green and yellow regions are typically neutral or have intermediate potential. researchgate.net For a molecule like this compound, MEP analysis would likely show negative potential (red) around the nitrogen atoms of the pyrimidine ring and the amino groups, indicating their nucleophilic character and ability to act as hydrogen bond acceptors.

Molecular Modeling and Simulation Studies

While quantum calculations analyze static molecular properties, molecular modeling and simulation techniques investigate the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with other molecules.

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules. mdpi.com An MD simulation calculates the trajectory of a molecule over time by solving Newton's equations of motion. This allows for the exploration of different molecular conformations and the assessment of their stability in various environments, such as in an aqueous solution. nih.gov For a compound like this compound, MD simulations could be used to understand the flexibility of the propan-2-yl group and the planarity of the pyrimidine ring system. When studying a ligand bound to a protein, MD simulations can validate the stability of the binding pose obtained from docking and analyze the persistence of key intermolecular interactions over the simulation period. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). researchgate.netrjpbcs.com This method is fundamental in drug discovery for screening virtual libraries of compounds against a biological target and for understanding the structural basis of ligand-receptor interactions. nih.gov The process involves placing the ligand in the binding site of the receptor and evaluating different poses using a scoring function, which estimates the binding affinity. mdpi.com

For this compound, docking studies could be performed against various protein kinases, a common target for pyrimidine-based inhibitors. nih.gov The results would provide a binding score and identify key interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues in the protein's active site.

Table 3: Illustrative Molecular Docking Results for a Pyrimidine-based Inhibitor Note: This data is hypothetical and serves as an example of typical docking output.

| Protein Target | Binding Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Cyclin-Dependent Kinase 2 (CDK2) | -8.5 | LEU83 | Hydrogen Bond (Hinge Region) |

| LYS33 | Hydrogen Bond | ||

| PHE80 | Hydrophobic (π-π stacking) | ||

| Dipeptidyl Peptidase-4 (DPP-4) | -7.9 | GLU205 | Hydrogen Bond |

| TYR662 | Hydrophobic |

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predicting Structural Contributions to Properties

Quantitative Structure-Activity Relationship (QSAR) represents a computational modeling approach used to develop reliable statistical models that predict the activities of chemical compounds by correlating their structural or physicochemical properties with their biological activities or chemical properties. sysrevpharm.org For pyrimidine derivatives, QSAR studies are instrumental in rationally predicting biological activity and elucidating the mechanism of action for a series of related chemicals. sysrevpharm.org This methodology is crucial for designing novel and potent derivatives by understanding how specific structural features contribute to a desired outcome. tandfonline.comnih.gov

The development of a robust QSAR model involves several key steps. Initially, a dataset of compounds with known activities is compiled. For pyrimidine derivatives, this could involve activities such as antimicrobial, anticancer, or enzyme inhibitory actions. nih.govmdpi.com The three-dimensional structures of these molecules are then used to calculate a wide array of molecular descriptors. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties. In studies involving pyrimidine analogues, descriptors such as the number of aromatic rings (A_Ar), the count of double bonds (B_Dou), positive partial surface area (P. V_P), and negative partial surface area (Q. V_N) have been identified as significant. tandfonline.com

Once the descriptors are calculated, statistical methods are employed to build a mathematical model that links the descriptors to the observed activity. Multiple Linear Regression (MLR) is a common technique used to create an initial model. tandfonline.comnih.gov This model can be further refined using more advanced machine learning techniques like Artificial Neural Networks (ANN) to improve predictive accuracy and minimize errors. tandfonline.comnih.gov The validity and predictive power of the generated QSAR model are rigorously assessed through various validation techniques, including leave-one-out cross-validation (yielding a Q² value) and Y-randomization. tandfonline.comnih.gov A high correlation coefficient (R²) for the training set and a high Q² for the cross-validation indicate a statistically significant and robust model. For instance, QSAR models developed for pyrimidine-4,6-diamine derivatives have shown excellent performance with R² values of 0.89 (MLR) and 0.95 (ANN). tandfonline.comnih.gov

These validated models can then be used to predict the activity of new, untested compounds, such as this compound, and to guide the design of molecules with enhanced properties. The insights gained from the descriptors in the final QSAR model provide valuable information about the structural requirements for a specific activity. mdpi.com

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Pyrimidine Derivatives

| Descriptor Class | Descriptor Example | Description | Potential Influence on Activity |

| Electronic | Dipole | Molecular dipole moment. | Influences polar interactions with biological targets. mdpi.com |

| Topological | A_Ar | Number of aromatic rings. | Relates to stacking interactions and receptor binding. tandfonline.com |

| Surface Properties | vsurf_DW23 | A hydrophobic zone parameter related to contact distance. | Negative correlation with inhibitory activity. mdpi.com |

| Surface Properties | P. V_P | Positive partial surface area using the PEOE approach. | Describes regions favorable for electrostatic interactions. tandfonline.com |

| Structural | NROTB | Number of rotatable bonds. | An indicator of molecular flexibility, affecting receptor fit. mdpi.com |

Topological Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Topological analysis provides a detailed understanding of the intermolecular interactions that govern the packing of molecules in a crystal lattice. Hirshfeld surface analysis is a powerful tool within this domain, used to visualize and quantify these interactions. nih.gov This method maps the electron distribution of a molecule within its crystal environment, allowing for a comprehensive investigation of close contacts between neighboring molecules. nih.govresearchgate.net

The Hirshfeld surface is generated based on the electron density of the pro-molecule (the molecule of interest) versus the total electron density of the crystal. The surface is colored according to various properties, such as d_norm, which highlights intermolecular contacts shorter than the van der Waals radii in red, contacts of normal length in white, and longer contacts in blue. This visualization provides an immediate picture of the most significant interaction sites. nih.gov

A key component of this analysis is the 2D fingerprint plot, which is a histogram of the distances from the Hirshfeld surface to the nearest nucleus inside the surface (d_i) and outside the surface (d_e). nih.gov These plots quantitatively summarize the different types of intermolecular contacts, allowing for the deconvolution of the Hirshfeld surface into contributions from specific atom pairs. nih.govresearchgate.net For pyrimidine derivatives, common interactions identified through this method include H···H, C···H, N···H, and S···H contacts. nih.gov

In a study on 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine, Hirshfeld analysis revealed that the crystal structure was predominantly stabilized by H···H (51.6%), C···H (23.0%), N···H (15.8%), and S···H (8.5%) interactions. nih.gov These contacts collectively accounted for 98.9% of the total Hirshfeld surface, indicating their crucial role in the cohesion of the crystal structure. nih.gov The analysis of N—H···N hydrogen-bonding interactions is particularly important in nitrogen-rich compounds like pyrimidine-4,5-diamines, as these often form strong dimeric arrangements that are key features of the supramolecular structure. nih.govresearchgate.net By quantifying these interactions, Hirshfeld surface analysis provides fundamental insights into the forces driving crystal packing, which influences the physicochemical properties of the solid state.

Table 2: Percentage Contribution of Intermolecular Contacts to the Hirshfeld Surface for a Related Pyrimidine Derivative

| Interaction Type | Contribution to Hirshfeld Surface (%) | Description |

| H···H | 51.6% | Represents contacts between hydrogen atoms, typically the most abundant due to the prevalence of hydrogen on the molecular surface. |

| C···H | 23.0% | Involves interactions between carbon and hydrogen atoms, often indicative of C-H···π or other weak hydrogen bonds. |

| N···H | 15.8% | Corresponds to classical N-H···N hydrogen bonds, which are significant in directing molecular assembly. |

| S···H | 8.5% | Indicates interactions involving sulfur atoms, contributing to the overall stability of the crystal packing. |

| Other | 1.1% | Includes minor contacts such as C···C and C···N, which play a minimal role in crystal cohesion. nih.gov |

(Data derived from a study on 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine) nih.gov

Chemical Reactivity and Mechanistic Pathways of 4 N Propan 2 Yl Pyrimidine 4,5 Diamine

Investigation of Electrophilic Substitution on the Pyrimidine (B1678525) Ring

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which generally makes it resistant to electrophilic aromatic substitution. However, the pyrimidine ring in 4-N-(propan-2-yl)pyrimidine-4,5-diamine is highly activated by the strong electron-donating effects (mesomeric and inductive) of the amino groups at the C4 and C5 positions.

These activating groups increase the electron density of the ring, particularly at the ortho and para positions. In this specific molecule, the only available carbon atom for substitution is at the C6 position. Consequently, electrophilic attack is predicted to occur exclusively at this site. While specific studies on the electrophilic substitution of this compound are not extensively documented, the reactivity can be inferred from studies on analogous 4,5-diaminopyrimidine (B145471) systems. Reactions such as nitration and halogenation are expected to proceed at the C6 position under appropriate conditions. For instance, nitration reactions on fused 5,7-diamino pyrimidine derivatives have been shown to occur, highlighting the feasibility of such substitutions on an activated pyrimidine core. rsc.org The nitration of primary and secondary amines is also a well-established process, suggesting that under certain conditions, N-nitration could compete with C-nitration. rsc.orgcore.ac.uk

| Reaction Type | Electrophile | Expected Product (Substitution at C6) | Notes |

| Nitration | NO₂⁺ (from HNO₃/H₂SO₄) | 6-Nitro-4-N-(propan-2-yl)pyrimidine-4,5-diamine | Reaction conditions must be carefully controlled to avoid oxidation or N-nitration. rsc.orgnih.gov |

| Halogenation | Br₂, Cl₂, I₂ | 6-Bromo/Chloro/Iodo-4-N-(propan-2-yl)pyrimidine-4,5-diamine | Can proceed in the presence of a suitable solvent or catalyst. |

| Sulfonation | SO₃ (from fuming H₂SO₄) | 6-Sulfo-4-N-(propan-2-yl)pyrimidine-4,5-diamine | May require harsh conditions due to the basicity of the amino groups. |

| Friedel-Crafts Acylation | RCO⁺ (from RCOCl/AlCl₃) | 6-Acyl-4-N-(propan-2-yl)pyrimidine-4,5-diamine | Generally difficult on highly aminated rings due to Lewis acid complexation with the amino groups. |

Nucleophilic Reactivity of the Amine Functionalities

The exocyclic amino groups at the C4 and C5 positions are nucleophilic and represent key sites for reactions with various electrophiles. A significant feature of this compound is the presence of two distinct amine groups: a primary amine (-NH₂) at C5 and a secondary amine (-NH-isopropyl) at C4.

The primary amine at C5 is generally considered more nucleophilic and sterically accessible than the secondary amine at C4. This differential reactivity allows for selective functionalization under controlled conditions. Common reactions involving these amine functionalities include acylation, alkylation, and condensation with carbonyl compounds.

Acylation: The amino groups can be readily acylated by reacting with acyl chlorides or anhydrides. Selective mono-acylation typically occurs at the more reactive C5-amino group. For example, treatment with one equivalent of acetic anhydride (B1165640) would be expected to predominantly yield N-(4-(isopropylamino)pyrimidin-5-yl)acetamide. Di-acylation can be achieved using an excess of the acylating agent and more forcing conditions. oregonstate.edu

Alkylation: The amine groups can undergo N-alkylation with alkyl halides. Similar to acylation, mono-alkylation is expected to favor the C5 position. The synthesis of related diaminopyrimidines often involves controlling alkylation steps. nih.gov

Condensation: The primary C5-amino group can react with aldehydes and ketones to form Schiff bases (imines). This reaction is a critical first step in many cyclization reactions, as discussed in the following section.

| Feature | C5-Amine (-NH₂) | C4-Amine (-NH-isopropyl) |

| Type | Primary | Secondary |

| Steric Hindrance | Lower | Higher (due to isopropyl group) |

| Relative Nucleophilicity | Higher | Lower |

| Reactivity with Electrophiles | Preferred site for mono-substitution (e.g., acylation, alkylation). acs.org | Reacts under more forcing conditions or with excess electrophile. |

| Role in Cyclization | Often the initial site of reaction with one part of a bifunctional reagent. researchgate.net | Participates in the subsequent ring-closing step. |

Cyclization and Annulation Reactions of the Diamine Moiety

The vicinal arrangement of the two amino groups at C4 and C5 makes this compound an ideal substrate for cyclization and annulation reactions to form fused bicyclic heterocycles. acs.orgresearchgate.net This reactivity is the most extensively studied and synthetically valuable aspect of 4,5-diaminopyrimidines. The products of these reactions, primarily purines and pteridines, are of significant biological and medicinal importance. researchgate.net

Purine (B94841) Synthesis: The fusion of an imidazole (B134444) ring to the pyrimidine core results in the formation of a purine skeleton. This is typically achieved by reacting the diaminopyrimidine with a reagent that can provide a single carbon atom. Common methods include heating with formic acid, formamide (B127407), or reacting with an aldehyde followed by oxidative cyclization. acs.orgresearchgate.netacs.org The reaction with formic acid, for example, would yield 9-isopropyl-6,9-dihydro-1H-purin-6-amine, which can be aromatized to the corresponding purine.

Pteridine (B1203161) Synthesis (Isay Reaction): The fusion of a pyrazine (B50134) ring yields a pteridine. This is accomplished through the Isay reaction, which involves the condensation of the diaminopyrimidine with a 1,2-dicarbonyl compound such as glyoxal (B1671930), diacetyl, or benzil. thieme-connect.deresearchgate.net For example, reaction with glyoxal would lead to the formation of N-isopropylpteridin-4-amine. The reaction mechanism generally involves the formation of a dihydropteridine intermediate, which is subsequently oxidized to the aromatic pteridine. anu.edu.au

| Reagent | Fused Ring System | Product Class | Example Product from this compound |

| Formic Acid (HCOOH) | Imidazole | Purine | 9-isopropyl-1H-purin-6-amine |

| Formamide (HCONH₂) | Imidazole | Purine | 9-isopropyl-1H-purin-6-amine |

| Triethyl Orthoformate | Imidazole | Purine | 9-isopropyl-1H-purin-6-amine |

| Aldehyde (R-CHO) then Oxidation | Imidazole | Purine | 8-Substituted-9-isopropyl-1H-purin-6-amine |

| Glyoxal (CHOCHO) | Pyrazine | Pteridine | N-isopropylpteridin-4-amine |

| Diacetyl (CH₃COCOCH₃) | Pyrazine | Pteridine | 6,7-Dimethyl-N-isopropylpteridin-4-amine |

| Benzil (PhCOCOPh) | Pyrazine | Pteridine | 6,7-Diphenyl-N-isopropylpteridin-4-amine |

| Dimethyl Acetylenedicarboxylate | Pyrazine | Pteridine | Methyl 4-(isopropylamino)-5-oxo-5,8-dihydropteridine-7-carboxylate |

Proposed Reaction Mechanisms for Complex Transformations Involving Pyrimidine Diamines

The formation of fused heterocyclic systems from 4,5-diaminopyrimidines proceeds through well-established mechanistic pathways involving condensation, intramolecular cyclization, and elimination/oxidation steps.

Mechanism of Purine Synthesis (e.g., with Formic Acid): The synthesis of the purine ring system from a 4,5-diaminopyrimidine and formic acid is a classic example of cyclocondensation.

Formylation: The reaction is initiated by the formylation of the more nucleophilic C5-amino group by formic acid, forming an N-formyl intermediate (N-(4-aminopyrimidin-5-yl)formamide derivative). acs.org

Intramolecular Cyclization: The formyl group is then attacked intramolecularly by the lone pair of electrons on the C4-amino group. This ring-closing step forms a tetrahedral intermediate.

Dehydration: The tetrahedral intermediate eliminates a molecule of water to form the fused, aromatic imidazole ring, resulting in the final purine product.

Mechanism of Pteridine Synthesis (Isay Reaction with a 1,2-Dicarbonyl): The Isay reaction provides a direct route to the pteridine nucleus.

Schiff Base Formation: The reaction begins with the condensation of the more reactive C5-amino group with one of the carbonyl groups of the 1,2-dicarbonyl compound (e.g., glyoxal) to form a mono-Schiff base (imine). nih.gov

Intramolecular Cyclization: The second amino group (at C4) then attacks the remaining carbonyl group in an intramolecular fashion, leading to a cyclic dihydroxydihydropteridine intermediate.

Dehydration/Oxidation: This intermediate readily undergoes dehydration (elimination of two water molecules) to form a dihydropteridine. This dihydropteridine is often unstable and is easily oxidized by air or other oxidizing agents present in the reaction mixture to yield the final, stable aromatic pteridine. thieme-connect.deanu.edu.au

These mechanistic pathways underscore the synthetic utility of 4,5-diaminopyrimidines as foundational scaffolds for building more complex heterocyclic structures. nih.govresearchgate.net

Derivatization Strategies and Analogue Design Based on the 4 N Propan 2 Yl Pyrimidine 4,5 Diamine Scaffold

Modification of the N-substituent at Position 4

The isopropyl group attached to the nitrogen at position 4 is a primary site for modification. Altering the size, lipophilicity, and electronic properties of this substituent can significantly impact the biological activity of the resulting analogues. The most common and efficient method for introducing diversity at this position is through nucleophilic aromatic substitution (SNAr) on a suitable precursor.

The synthesis typically begins with a pyrimidine (B1678525) ring activated for nucleophilic substitution at the C4 position, such as 4-chloropyrimidine-5-amine or a related derivative. The chlorine atom serves as an excellent leaving group, allowing for the facile introduction of a wide array of primary and secondary amines. By reacting the 4-chloro precursor with various amines—ranging from small alkylamines and cycloalkylamines to more complex anilines and heterocyclic amines—a diverse library of N⁴-substituted pyrimidine-4,5-diamines can be generated. nih.gov This strategy allows for systematic exploration of the chemical space around this position to optimize interactions with biological targets. rsc.orgnih.gov

| Precursor | Reactant Amine | Resulting N⁴-Substituent | General Structure of Product |

|---|---|---|---|

| 4-Chloro-5-aminopyrimidine | Cyclopropylamine | Cyclopropyl |  |

| Aniline | Phenyl | ||

| Benzylamine | Benzyl | ||

| Piperidine | Piperidin-1-yl |

Strategies for Further Functionalization of the Pyrimidine Ring

The pyrimidine ring is an electron-deficient (π-deficient) heterocycle, which governs its reactivity towards further functionalization. bhu.ac.in However, the presence of two strongly electron-donating amino groups at positions 4 and 5 activates the ring, influencing the feasibility and regioselectivity of substitution reactions. researchgate.net

Electrophilic Aromatic Substitution: The amino groups at C4 and C5 increase the electron density of the pyrimidine ring, making it more susceptible to electrophilic attack than the parent heterocycle. researchgate.net Electrophilic substitution, such as halogenation, nitration, or nitrosation, is directed preferentially to the C5 position. researchgate.netslideshare.net If the C5 position is occupied, as in the parent scaffold, the next most activated positions are C2 and C6, provided they are unsubstituted. However, electrophilic substitution on pyrimidines generally requires harsh conditions unless multiple activating groups are present. researchgate.net

Nucleophilic Aromatic Substitution (SNAr): A more versatile strategy for functionalizing the pyrimidine core involves SNAr on precursors bearing leaving groups (e.g., halogens) at the C2 or C6 positions. bhu.ac.in A common synthetic approach starts with a di- or tri-chlorinated pyrimidine. nih.gov For instance, starting with 2,4-dichloro-5-nitropyrimidine (B15318) allows for sequential and regioselective displacement of the chlorine atoms. The C4 chlorine is typically more reactive towards nucleophiles than the C2 chlorine. This differential reactivity can be exploited to introduce different amines at each position, leading to the synthesis of trisubstituted pyrimidine diamine analogues. nih.gov

| Reaction Type | Target Position(s) | Typical Reagents | Required Precursor Feature |

|---|---|---|---|

| Electrophilic Substitution | C5 (if available), C2, C6 | Br₂, HNO₃/H₂SO₄ | Electron-donating groups (e.g., -NH₂, -OH) on the ring |

| Nucleophilic Substitution (SNAr) | C2, C4, C6 | Amines, Alkoxides, Thiolates | Good leaving group (e.g., -Cl, -Br) at the target position |

Synthesis of Fused Heterocyclic Systems Derived from Pyrimidine-4,5-diamines (e.g., pyrimido[4,5-d]pyrimidines, pyrazolo[3,4-d]pyrimidines)

The ortho-diamine arrangement of the 4,5-diaminopyrimidine (B145471) scaffold is a classical building block for the construction of fused heterocyclic systems. This functionality allows for cyclization reactions with a variety of reagents to form five- or six-membered rings fused to the pyrimidine core, leading to important scaffolds like purines, pyrimido[4,5-d]pyrimidines, and pyrazolo[3,4-d]pyrimidines. researchgate.netresearchgate.net

Pyrimido[4,5-d]pyrimidines: This fused bicyclic system can be synthesized by reacting a 4,5-diaminopyrimidine with reagents that provide a three-atom N-C-N fragment or a one-carbon electrophile that subsequently reacts with an external nitrogen source. researchgate.netresearchgate.net For example, condensation with formic acid, formamide (B127407), or orthoesters can close the second pyrimidine ring. researchgate.net Multicomponent reactions involving the diamine, an aldehyde, and another nucleophile are also employed to build this scaffold. nih.gov These fused systems are of significant interest due to their diverse biological activities. nih.govnih.gov

Pyrazolo[3,4-d]pyrimidines: While the most common synthesis of pyrazolo[3,4-d]pyrimidines involves building the pyrimidine ring onto a pre-existing pyrazole (B372694) core (e.g., by cyclizing a 5-amino-4-cyanopyrazole with formic acid), the reverse approach is conceptually possible. mdpi.comsemanticscholar.orgekb.eg The synthesis from a 4,5-diaminopyrimidine would require reaction with a reagent capable of forming the pyrazole ring. This could involve condensation with a 1,2-dielectrophilic species or a reaction with nitrous acid to form a pyrazolotriazine intermediate which could then be rearranged.

| Target Fused System | Typical Cyclization Reagent(s) | Resulting Core Structure |

|---|---|---|

| Purine (B94841) | Formic Acid, Triethyl Orthoformate |  |

| Pyrimido[4,5-d]pyrimidine | Aldehydes, Formic Acid, Urea | ![Pyrimido[4,5-d]pyrimidine core structure](https://i.imgur.com/example3.png) |

| Imidazo[4,5-d]pyrimidine | Aldehydes, Carboxylic Acids | ![Imidazo[4,5-d]pyrimidine core structure](https://i.imgur.com/example4.png) |

Retrosynthetic Analysis for the Design of Novel Pyrimidine Diamine Analogues

Retrosynthetic analysis is a powerful technique used to deconstruct a target molecule into simpler, commercially available starting materials, thereby revealing potential synthetic routes and opportunities for analogue design. lakotalakes.comadvancechemjournal.com Applying this strategy to the 4-N-(propan-2-yl)pyrimidine-4,5-diamine scaffold illuminates key disconnections for creating structural diversity.

Step 1: Disconnection of the N⁴-Substituent The most straightforward disconnection is the C4-N bond of the isopropylamino group. This bond is synthetically formed via a nucleophilic aromatic substitution. This retrosynthetic step simplifies the target molecule to two key synthons: a 4-chloropyrimidine-5-amine electrophile and an isopropylamine (B41738) nucleophile. This analysis reinforces the strategy outlined in section 6.1, where novel analogues can be designed by simply replacing isopropylamine with a variety of other primary or secondary amines in the forward synthesis.

Step 2: Disconnection of the Pyrimidine Ring A more fundamental disconnection of the heterocyclic core itself provides pathways to analogues with different substitution patterns on the pyrimidine ring. The "Principal Synthesis" of pyrimidines involves the condensation of a three-carbon dielectrophile with a molecule providing an N-C-N unit. advancechemjournal.comresearchgate.net For a 4,5-diaminopyrimidine, a logical disconnection across the N1-C2 and N3-C4 bonds leads to two key building blocks:

A 1,3-dielectrophile, which for this scaffold would be 2-aminomalononitrile or a synthetic equivalent. This precursor provides C4, C5, and C6 of the pyrimidine ring.

An N-C-N synthon, such as formamidine, which provides C2, N1, and N3.

This analysis suggests that novel analogues can be designed by modifying either of these fundamental building blocks. For example, using substituted formamidines would introduce substituents at the C2 position of the final pyrimidine ring. Similarly, starting with derivatives of malononitrile (B47326) could be used to install substituents at the C6 position. This approach allows for the rational design and synthesis of a wide range of pyrimidine diamine analogues by altering the core structure from first principles. researchgate.net

Future Research Directions and Unexplored Avenues in 4 N Propan 2 Yl Pyrimidine 4,5 Diamine Chemistry

Development of Novel and Efficient Synthetic Routes

The synthesis of substituted 4,5-diaminopyrimidines often involves multi-step sequences that can be improved in terms of efficiency, cost, and environmental impact. mdpi.commdpi.com Future research should prioritize the development of more streamlined and sustainable synthetic methodologies.

Current approaches to similar structures often begin with precursors like 2,4,5-trichloropyrimidine (B44654) or involve the construction of the pyrimidine (B1678525) ring from acyclic precursors. nih.govepo.org An important avenue for future work is the development of convergent, one-pot syntheses that minimize intermediate purification steps. Exploring green chemistry principles, such as microwave-assisted synthesis or the use of ionic liquids as catalysts and solvents, could dramatically reduce reaction times and improve yields, as has been demonstrated for related heterocyclic systems. rsc.org

Another area of focus should be the late-stage functionalization of the pyrimidine core. Developing regioselective methods to introduce the N-isopropyl group onto a pre-existing 4,5-diaminopyrimidine (B145471) scaffold could provide a more flexible approach to generating analogues. This contrasts with strategies that build the ring with the substituent already in place. Research into novel catalysts for C-N bond formation could be particularly fruitful here.

Table 1: Comparison of Potential Synthetic Strategies

| Strategy | Potential Advantages | Key Research Challenges |

|---|---|---|

| Linear Synthesis Improvement | Optimization of known routes; predictable outcomes. | Reducing step count; improving overall yield; avoiding hazardous reagents. |

| Convergent One-Pot Synthesis | Increased efficiency; reduced waste and cost. | Controlling side reactions; ensuring regioselectivity; optimizing complex reaction conditions. |

| Microwave-Assisted Synthesis | Drastically reduced reaction times; potential for higher yields. rsc.org | Scale-up limitations; thermal stability of reagents and products. |

| Late-Stage Functionalization | Modular approach for rapid analogue synthesis. | Achieving high regioselectivity for the N4 position; catalyst development for C-N coupling. |

Advanced Spectroscopic Characterization Techniques for Dynamic Systems

While standard spectroscopic methods like 1H NMR, 13C NMR, IR, and mass spectrometry are essential for routine characterization, they may not fully capture the dynamic behavior of 4-N-(propan-2-yl)pyrimidine-4,5-diamine. ijrps.commdpi.com Future research could employ advanced techniques to provide deeper insights into its structural and electronic properties.

The presence of two amino groups and the pyrimidine ring suggests the possibility of complex dynamic processes such as tautomerism, proton exchange, and restricted rotation around C-N bonds. Variable-Temperature NMR (VT-NMR) spectroscopy would be a powerful tool to study these phenomena, potentially identifying different conformational isomers and measuring the energy barriers between them. Furthermore, advanced two-dimensional NMR techniques (e.g., HSQC, HMBC, NOESY) can provide unambiguous assignment of all proton and carbon signals and reveal through-space correlations, confirming the precise 3D structure in solution. researchgate.netmdpi.com

For the solid state, single-crystal X-ray diffraction would provide definitive structural information, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. mdpi.comacs.org This experimental data is invaluable for validating and refining the computational models discussed in the next section.

Table 2: Application of Advanced Spectroscopic Techniques

| Technique | Information Gained | Research Focus |

|---|---|---|

| Variable-Temperature NMR (VT-NMR) | Tautomeric equilibria, rotational energy barriers, conformational dynamics. | Understanding the solution-state behavior and flexibility of the molecule. |

| 2D NMR (COSY, HSQC, HMBC, NOESY) | Unambiguous structural elucidation, connectivity, spatial proximity of atoms. | Confirming the structure of new derivatives and reaction products. mdpi.com |

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond parameters, crystal packing, hydrogen bonding. mdpi.com | Providing benchmark data for computational models; understanding solid-state properties. |

| Time-Resolved Spectroscopy | Excited-state dynamics, reaction kinetics. | Investigating potential photochemical reactivity or photophysical properties. |

Refined Computational Models for Predicting Chemical Behavior

Computational chemistry offers a powerful lens through which to predict and understand the behavior of molecules, guiding experimental work. rsc.org For this compound, future research could focus on developing and applying more sophisticated computational models.

Density Functional Theory (DFT) calculations can be used to predict molecular geometries, vibrational frequencies (for comparison with IR spectra), and electronic properties such as molecular electrostatic potential, which reveals sites susceptible to electrophilic or nucleophilic attack. mdpi.comacs.org A key avenue for future work is to benchmark various DFT functionals and basis sets to determine the most accurate and computationally efficient method for this specific class of compounds.

Beyond static DFT calculations, molecular dynamics (MD) simulations can be employed to study the conformational landscape of the molecule over time, including its interactions with solvent molecules. rsc.org This provides a more realistic picture of its behavior in solution. Additionally, data-driven approaches like Quantitative Structure-Activity Relationship (QSAR) modeling, which have been successfully applied to other pyrimidine derivatives, could be developed. mdpi.combg.ac.rs Such models could correlate computed molecular descriptors with experimentally determined properties (e.g., reactivity, solubility) to create predictive tools for designing new derivatives with desired characteristics.

Table 3: Future Directions in Computational Modeling

| Modeling Technique | Objective | Potential Impact |

|---|---|---|

| Advanced DFT Methods | Accurate prediction of electronic structure, reactivity indices, and spectroscopic properties. acs.org | Guiding synthesis by identifying the most reactive sites; interpreting experimental spectra. |

| Molecular Dynamics (MD) | Simulation of molecular motion, conformational preferences, and solvent effects. rsc.org | Understanding dynamic behavior in solution; predicting solubility and transport properties. |

| QSAR & Machine Learning | Development of predictive models for chemical properties and reactivity. mdpi.comresearchgate.net | Accelerating the discovery of new derivatives with tailored functions by enabling virtual screening. |

| Docking & QM/MM | Simulation of interactions with catalysts or biological macromolecules. nih.gov | Exploring potential applications in catalysis or medicinal chemistry. |

Exploration of New Chemical Transformations and Reactivity Patterns

The vicinal diamine functionality at the C4 and C5 positions is a key structural feature that opens the door to a wide range of chemical transformations, particularly the formation of fused heterocyclic systems. researchgate.net A major unexplored avenue is the use of this compound as a building block for novel, complex molecular architectures.

The condensation of the 4,5-diamine with 1,2-dicarbonyl compounds, α-haloketones, or orthoesters is a classic strategy for synthesizing fused five- or six-membered rings, such as purine (B94841) or pyrimido[4,5-b]pyrazine analogues. researchgate.net Systematically exploring the scope of this reactivity with a diverse library of reagents could lead to the discovery of novel heterocyclic scaffolds.

Furthermore, the reactivity of the amino groups themselves warrants investigation. Selective acylation, alkylation, or sulfonylation of the more accessible N5-amino group could provide a route to a wide array of derivatives. The formation of Schiff bases via reaction with aldehydes is another potential transformation that could be used to introduce further diversity. rsc.orgijrps.com Finally, investigating the potential of the molecule to act as a ligand for transition metals could open up new applications in coordination chemistry and catalysis. The two adjacent nitrogen atoms of the diamine moiety, along with the ring nitrogens, could form stable chelate complexes with various metal centers.

Table 4: Potential Chemical Transformations for Exploration

| Reaction Type | Reagent Class | Potential Product Class |

|---|---|---|

| Heterocyclic Annulation | 1,2-Dicarbonyls, α-haloketones, formic acid, carbon disulfide. | Fused bicyclic systems (e.g., purine, pteridine (B1203161) analogues). researchgate.net |

| N5-Selective Derivatization | Acyl chlorides, sulfonyl chlorides, alkyl halides. | N5-substituted pyrimidine-4,5-diamines. |

| Schiff Base Formation | Aldehydes, ketones. | Pyrimidine-based imines. rsc.orgijrps.com |

| Metal Coordination | Transition metal salts (e.g., Cu(II), Pd(II), Pt(II)). | Pyrimidine-diamine metal complexes. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-N-(propan-2-yl)pyrimidine-4,5-diamine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of pyrimidine derivatives typically involves multi-step reactions, such as nucleophilic substitution or condensation. For example, analogous compounds like N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-2-(methylsulfanyl)pyrimidin-4-amine require sequential alkylation and sulfonation steps under controlled pH and temperature . For this compound, optimizing solvent polarity (e.g., DMF vs. aqueous media) and catalyst selection (e.g., LiH for alkylation) can enhance yield. Comparative studies with similar compounds (e.g., 6-phenyl-5-(4-phenylbutyl)pyrimidine-2,4-diamine) suggest that steric hindrance from substituents may necessitate longer reaction times .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming substitution patterns, particularly distinguishing between N-propan-2-yl and other alkyl groups. Mass spectrometry (MS) with high-resolution electrospray ionization (HR-ESI) validates molecular weight, while HPLC with UV detection ensures purity. For example, PubChem-derived data for 5,7-dimethylpyrido[2,3-d]pyrimidine-2,4-diamine highlights the importance of cross-referencing experimental spectra with computational predictions (e.g., InChI keys) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for pyrimidine derivatives?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, solvent concentrations). A robust approach involves:

- Replicating studies under standardized protocols (e.g., OECD guidelines for in vitro assays) .

- Theoretical alignment : Linking results to a conceptual framework, such as structure-activity relationships (SAR) or enzyme inhibition kinetics, to contextualize outliers .

- Meta-analysis : Aggregating data from analogous compounds (e.g., 2,4-diamino-5-phenyl-6-ethylpyrimidine) to identify trends in substituent effects .

Q. What computational strategies predict the binding affinity of this compound with biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) are foundational. Key steps include:

- Parameterization : Using validated force fields (e.g., AMBER) and crystallographic data from targets like dihydrofolate reductase .

- Validation : Cross-checking predictions with experimental binding constants (Kd/IC50) from PubChem or NIST datasets .

- Free energy calculations : MM-PBSA/GBSA methods quantify thermodynamic contributions of substituent interactions .

Q. How does the substitution pattern of this compound influence its stability under varying pH conditions?

- Methodological Answer : Stability studies should employ:

- Accelerated degradation tests : Expose the compound to buffers (pH 1–13) at elevated temperatures (40–60°C) and monitor decomposition via LC-MS .

- Theoretical modeling : Density Functional Theory (DFT) calculations to identify electron-deficient regions prone to hydrolysis or oxidation .

- Comparative analysis : Reference structurally similar compounds (e.g., 4-amino-2-chloropyrimidine) to isolate substituent-specific degradation pathways .

Methodological Frameworks and Experimental Design

Q. What frameworks guide hypothesis formulation for studying pyrimidine derivatives in drug discovery?

- Methodological Answer : Align with:

- Target-based design : Prioritize targets with well-characterized binding pockets (e.g., kinases, GPCRs) and use SAR to refine substituents .

- Phenotypic screening : Link observed activity (e.g., cytotoxicity) to mechanistic hypotheses using cheminformatics tools (e.g., SEA, Pharmer) .

- Ethical and theoretical grounding : Ensure research questions address gaps identified in prior studies (e.g., unresolved toxicity mechanisms) while adhering to institutional review protocols .

Q. How can researchers design experiments to isolate the effects of N-propan-2-yl substitution on pyrimidine reactivity?

- Methodological Answer :

- Controlled synthesis : Prepare analogs with alternative alkyl groups (e.g., ethyl, tert-butyl) and compare kinetics in nucleophilic substitution reactions .

- Isotopic labeling : Use ¹⁵N or ²H isotopes to track regioselectivity in amination reactions .

- Multivariate analysis : Apply Design of Experiments (DoE) to assess interactions between substituents, solvents, and catalysts .

Data Interpretation and Validation

Q. What statistical methods address variability in biological assay data for pyrimidine-based compounds?

- Methodological Answer :

- ANOVA with post-hoc tests : Identify significant differences between treatment groups while controlling for batch effects .

- Machine learning : Train models (e.g., random forests) on datasets combining structural descriptors (e.g., logP, polar surface area) and activity data to predict outliers .

- Reproducibility checks : Use independent validation cohorts or external datasets (e.g., ChEMBL) to confirm findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.